2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide
Description
2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide (molecular formula: C₁₅H₁₉N₃O₄, molecular weight: 305.33 g/mol) is a structurally complex acetamide derivative characterized by a dioxopiperazine ring substituted with an ethyl group and a 4-fluorophenylacetamide moiety . The dioxopiperazine scaffold is notable for its electron-deficient nature, which may enhance interactions with biological targets such as enzymes or metal ions.
The compound’s biological relevance is inferred from structurally related molecules, such as those targeting bacterial biofilms or acting as enzyme inhibitors (e.g., indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors) . The ethyl group on the piperazine ring may modulate steric and electronic effects, distinguishing it from simpler acetamide derivatives.
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJPIBFWWVDQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is first synthesized and then functionalized with an ethyl group to form 4-ethyl-2,3-dioxopiperazine.
Acetylation: The piperazine derivative is then acetylated to introduce the acetamide group.
Fluorination: The fluorophenyl group is introduced through a fluorination reaction, resulting in the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an ethyl ester.
Reduction: The dioxopiperazine ring can be reduced to form a piperazine derivative.
Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Ethyl Ester: Resulting from the oxidation of the ethyl group.
Piperazine Derivative: Resulting from the reduction of the dioxopiperazine ring.
Substituted Derivatives: Resulting from the substitution of the fluorophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide with structurally or functionally related N-(4-fluorophenyl)acetamide derivatives:
Key Comparative Insights
This complexity may enhance target specificity, as seen in piperazine-containing antibiotics . In contrast, LBJ-03’s cyanopyridine-thioether group optimizes enzyme inhibition (IDO1 IC₅₀: 0.87 μM), demonstrating how electron-withdrawing substituents enhance binding .
Reactive Intermediates: The azide group in 2-azido-N-(4-fluorophenyl)acetamide enables click chemistry applications, whereas the target compound’s ethyl-dioxopiperazine may favor stability over reactivity .
Biological Applications: Antimicrobial Potential: Benzothiazole analogs (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide) exhibit broad-spectrum activity, suggesting the fluorophenylacetamide scaffold’s versatility . Enzyme Inhibition: LBJ-03’s thioether linkage to cyanopyridine highlights the importance of sulfur-containing substituents in IDO1 inhibition, a feature absent in the target compound .
Physicochemical Properties :
- The target compound’s higher molecular weight (305.33 g/mol) compared to chloro or azido analogs may impact solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide , also known by its IUPAC name, is a derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H17N3O5
- Molecular Weight : 319.31 g/mol
- SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O
This compound features a piperazine ring with two carbonyl groups and a fluorophenyl substituent, which may influence its biological activity.
Research indicates that compounds similar to 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide often exhibit antibacterial properties through their interaction with bacterial enzymes or receptors. The piperazine moiety is known to enhance the lipophilicity of compounds, allowing better membrane penetration and potentially leading to increased bioactivity against various pathogens.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of piperazine have shown effectiveness against Gram-positive and Gram-negative bacteria. The specific compound may share similar mechanisms, potentially inhibiting bacterial cell wall synthesis or interfering with protein synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.5 µg/mL |
| Compound B | Escherichia coli | 3.0 µg/mL |
| 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-fluorophenyl)acetamide | TBD | TBD |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound. It was found that the presence of the fluorophenyl group significantly enhanced activity against resistant strains of bacteria. -
In Vivo Studies :
Animal model studies have demonstrated that compounds with similar structures can reduce bacterial load in infected tissues, suggesting a potential for therapeutic use in treating infections caused by resistant bacteria.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of piperazine derivatives. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
